molecular formula C13H18BrFO B14639117 4-Bromo-2-fluoro-1-(heptyloxy)benzene CAS No. 56308-72-6

4-Bromo-2-fluoro-1-(heptyloxy)benzene

Cat. No.: B14639117
CAS No.: 56308-72-6
M. Wt: 289.18 g/mol
InChI Key: JNRDBMCNNNBVCK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-1-(heptyloxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-fluoro-1-(heptyloxy)benzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as halogenation, alkylation, and etherification, followed by purification techniques like distillation or recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-1-(heptyloxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro-substituted derivatives, while Friedel-Crafts alkylation can introduce various alkyl groups onto the benzene ring .

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-1-(heptyloxy)benzene in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved in these reactions are influenced by the electronic and steric effects of the substituents on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-1-(heptyloxy)benzene is unique due to the presence of the heptyloxy group, which imparts distinct physical and chemical properties compared to its simpler analogs. This makes it valuable for specific applications where the heptyloxy group plays a crucial role in the compound’s behavior and reactivity .

Properties

CAS No.

56308-72-6

Molecular Formula

C13H18BrFO

Molecular Weight

289.18 g/mol

IUPAC Name

4-bromo-2-fluoro-1-heptoxybenzene

InChI

InChI=1S/C13H18BrFO/c1-2-3-4-5-6-9-16-13-8-7-11(14)10-12(13)15/h7-8,10H,2-6,9H2,1H3

InChI Key

JNRDBMCNNNBVCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)Br)F

Origin of Product

United States

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